3-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide is 313.0981898 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Topical and Systemic Inflammation Inhibition
Studies have shown that N-pyridinyl(methyl)indolylpropanamides, including derivatives of 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide, act as non-acidic NSAIDs. These compounds have been described to inhibit topical and systemic inflammation with efficacy superior to ibuprofen and comparable to dexamethasone in mouse models. This pharmacological modulation was achieved through structural variations at key positions of the indole ring and the propanamide chain, highlighting the compound's potential as a powerful anti-inflammatory agent (Dassonville et al., 2008).
Urease Inhibition for Therapeutic Applications
In another dimension of scientific research, novel indole-based hybrid oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme. These molecules exhibited potent urease inhibitory activities, with competitive inhibition kinetics indicating their potential as therapeutic agents in combating diseases associated with urease activity. The hemolytic study also suggested mild cytotoxicity, making these compounds promising candidates for drug development programs (Nazir et al., 2018).
Immunomodulatory Effects
Research into the immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides, closely related to 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide, has identified compounds with significant inhibitory effects on murine splenocytes proliferation. These findings suggest a potential application in moderating immune responses, contributing to the development of new treatments for autoimmune diseases and conditions requiring immunosuppression (Giraud et al., 2010).
Properties
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-15-2-1-14-5-9-21(16(14)11-15)10-6-17(22)20-12-13-3-7-19-8-4-13/h1-5,7-9,11H,6,10,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVCYFNJKMKTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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